molecular formula C6H12O7 B078924 D-Galactonic acid CAS No. 13382-27-9

D-Galactonic acid

Cat. No.: B078924
CAS No.: 13382-27-9
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-MGCNEYSASA-N
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Description

D-Galactonic acid is a sugar acid derived from D-galactose. It is a naturally occurring compound found in various biological systems. The compound is characterized by the presence of a carboxylic acid group at the first carbon atom and hydroxyl groups at the remaining carbon atoms. This compound plays a significant role in various biochemical processes and is a key component in the metabolism of carbohydrates.

Scientific Research Applications

D-Galactonic acid has a wide range of applications in scientific research:

Mechanism of Action

D-Galacturonic acid is the primary building block and structure-giving element of pectin and other biopolymers found throughout the plant kingdom . The polymeric D-Galactonic acid chains in pectin are connected by α-1,4 glycosidic bonds .

Safety and Hazards

D-Galactonic acid can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The worldwide production and consumption of D-Galactonic acid are steadily increasing . It has the potential to be an important raw material for biotechnological conversions to fuels or chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactonic acid can be synthesized through the oxidation of D-galactose. One common method involves the use of nitric acid as an oxidizing agent. The reaction is typically carried out under controlled conditions to ensure the selective oxidation of the primary alcohol group to a carboxylic acid group.

Industrial Production Methods: In an industrial setting, this compound can be produced through the microbial fermentation of D-galactose. Specific strains of bacteria, such as Pseudomonas putida, are employed to oxidize D-galactose to this compound. The process involves the hydrolysis of biomass containing D-galactose, followed by microbial oxidation .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form D-galactaric acid (mucic acid).

    Reduction: this compound can be reduced to form D-galactose using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, molecular oxygen in the presence of gold catalysts.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Alcohols and acids for esterification, alkyl halides for etherification.

Major Products:

    Oxidation: D-Galactaric acid.

    Reduction: D-Galactose.

    Substitution: Various esters and ethers of this compound.

Comparison with Similar Compounds

D-Galactonic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific configuration and its role in the metabolism of D-galactose. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045955, DTXSID701316380
Record name Galactonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13382-27-9, 576-36-3
Record name Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 136 °C
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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